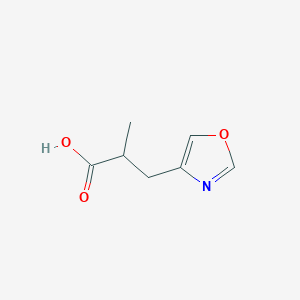
2-Methyl-3-(oxazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(oxazol-4-yl)propanoic acid is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(oxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone, the target compound can be synthesized with an overall yield of 32% .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of novel intermediates and catalysts to facilitate the reaction and improve efficiency .
化学反応の分析
Types of Reactions
2-Methyl-3-(oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the propanoic acid moiety.
Substitution: Substitution reactions can introduce different substituents on the oxazole ring or the propanoic acid chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
2-Methyl-3-(oxazol-4-yl)propanoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-3-(oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it can act on receptors or enzymes in biological systems, leading to various physiological effects. The compound may modulate signaling pathways, influence gene expression, or alter cellular functions .
類似化合物との比較
Similar Compounds
Similar compounds to 2-Methyl-3-(oxazol-4-yl)propanoic acid include other oxazole derivatives such as:
- 2-Amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
- 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. Its particular arrangement of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2-methyl-3-(1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5(7(9)10)2-6-3-11-4-8-6/h3-5H,2H2,1H3,(H,9,10) |
InChIキー |
BDWXTXLSEMWERN-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=COC=N1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


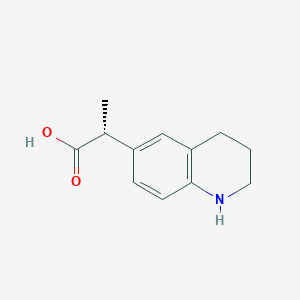
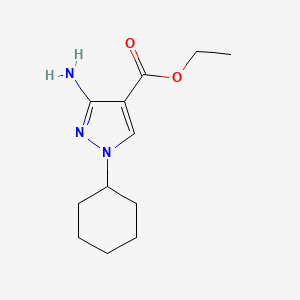
![(R)-3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B13338742.png)
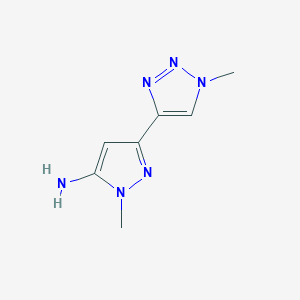
![6,6-Dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclooctan]-2'-ol](/img/structure/B13338751.png)
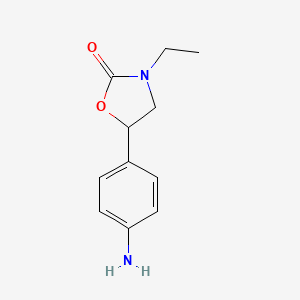
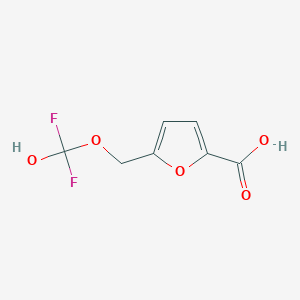
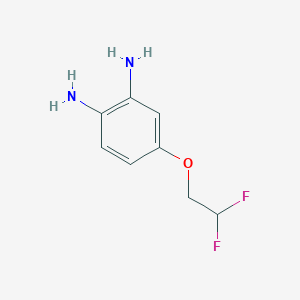
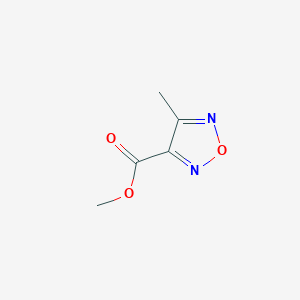
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13338776.png)
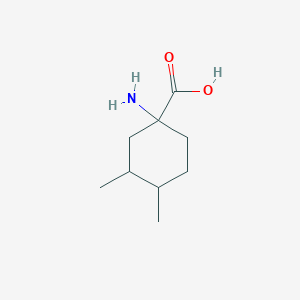
![(5-Nitro-2-phenylbenzo[d]oxazol-7-yl)methanol](/img/structure/B13338796.png)
![(1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-2-yl)methanamine](/img/structure/B13338811.png)

